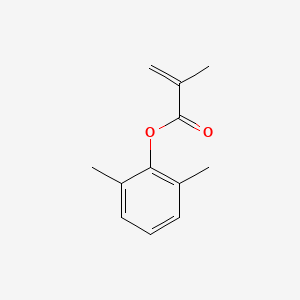

2,6-Xylyl methacrylate

Descripción

Significance of Methacrylate (B99206) Monomers in Advanced Polymer Synthesis

Methacrylate monomers are a cornerstone of advanced polymer synthesis, valued for their versatility and the wide range of properties they can impart to the resulting polymers. The presence of a methyl group on the alpha-carbon of the vinyl group distinguishes methacrylates from acrylates, leading to polymers with enhanced thermal stability and mechanical strength. weebly.com The ester group of methacrylate monomers can be readily modified with various functional groups, allowing for the fine-tuning of polymer properties such as:

Mechanical Properties: The introduction of bulky side groups can influence polymer chain packing and mobility, affecting properties like hardness and flexibility. researchgate.net For instance, polymers derived from methacrylates with bulky substituents often exhibit increased stiffness. nih.gov

Thermal Properties: The glass transition temperature (Tg), a critical parameter defining the transition from a rigid to a more flexible state, is highly dependent on the structure of the monomer. sigmaaldrich.com Bulky side chains generally restrict chain motion, leading to higher Tg values. nih.gov

Optical Properties: Specific methacrylate polymers are known for their excellent optical clarity and are often used as glass substitutes. weebly.com The incorporation of sulfur-containing groups can lead to polymers with a high refractive index. nii.ac.jp

Biocompatibility: Certain methacrylate-based polymers are biocompatible and find extensive use in biomedical applications, including dental resins and drug delivery systems. researchgate.netualberta.ca

The ability to control polymer architecture through techniques like controlled/living radical polymerization further enhances the significance of methacrylate monomers. nih.gov These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers.

Rationale for Academic Investigation of 2,6-Xylyl Methacrylate

The academic investigation of 2,6-xylyl methacrylate is primarily driven by the steric hindrance introduced by the two methyl groups on the phenyl ring. This bulky substituent significantly influences the polymerization behavior and the properties of the resulting polymer, poly(2,6-xylyl methacrylate).

Key areas of investigation include:

Steric Effects on Polymerization: The bulky nature of the 2,6-xylyl group can affect the rate of polymerization and the stereochemistry (tacticity) of the resulting polymer chains. nih.govcdnsciencepub.com The steric repulsion between the incoming monomer and the growing polymer chain end can influence the arrangement of monomer units, potentially leading to polymers with specific stereostructures. nih.gov

Polymer Properties: The rigidity and bulkiness of the xylyl group are expected to impart high thermal stability and a high glass transition temperature to poly(2,6-xylyl methacrylate). This makes it a candidate for applications requiring materials that can withstand elevated temperatures.

Controlled Polymerization: Studying the behavior of 2,6-xylyl methacrylate in controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, is crucial for synthesizing well-defined polymers. nih.govx-mol.com Understanding how the bulky group affects the equilibrium between active and dormant species is essential for achieving good control over the polymerization process.

Copolymerization Studies: Investigating the copolymerization of 2,6-xylyl methacrylate with other monomers allows for the creation of a wide range of materials with tailored properties. The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer, which in turn dictates its final properties.

Overview of Current Research Trajectories for 2,6-Xylyl Methacrylate Systems

Current research on polymer systems involving 2,6-xylyl methacrylate is multifaceted, exploring its potential in various advanced applications.

One significant area of research is the development of novel materials with specific thermal and mechanical properties. The incorporation of the rigid 2,6-xylyl group is being explored to create polymers with high glass transition temperatures and enhanced thermal stability. nih.govkpi.ua

Additionally, research is ongoing in the field of controlled polymer synthesis to produce well-defined polymers and copolymers of 2,6-xylyl methacrylate. This includes the use of techniques like RAFT polymerization to create polymers with controlled molecular weights and architectures. nih.govx-mol.com Such control is critical for applications where precise material properties are required.

The modification of surfaces using polymers containing 2,6-xylyl methacrylate is another active research direction. For instance, the creation of functionalized poly-p-xylylenes for antifouling applications has been explored, where the xylyl group can be a part of the polymer backbone. mdpi.com

Furthermore, the unique structure of 2,6-xylyl methacrylate makes it a subject of interest in studies on cyclometalated ruthenium(II) complexes, which can act as catalysts in various chemical transformations. acs.org

Interactive Data Table: Properties of 2,6-Xylyl Methacrylate

| Property | Value | Source |

| Molecular Formula | C12H14O2 | nih.govnih.gov |

| Molecular Weight | 190.24 g/mol | nih.govnih.gov |

| IUPAC Name | (2,6-dimethylphenyl) 2-methylprop-2-enoate | nih.gov |

| CAS Number | 55879-73-7 | nih.govsielc.com |

Propiedades

IUPAC Name |

(2,6-dimethylphenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8(2)12(13)14-11-9(3)6-5-7-10(11)4/h5-7H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDKOKUSUKKWOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204475 | |

| Record name | 2,6-Xylyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55879-73-7 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,6-dimethylphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55879-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Xylyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055879737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Xylyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-xylyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-XYLYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUC3JV0O9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,6 Xylyl Methacrylate and Its Polymeric Derivatives

Monomer Synthesis Approaches for 2,6-Xylyl Methacrylate (B99206)

The creation of the 2,6-xylyl methacrylate monomer is primarily achieved through esterification or transesterification reactions. These processes involve the formation of an ester linkage between a 2,6-xylyl derivative and a methacrylic acid source.

Esterification Reactions Involving 2,6-Xylyl Derivatives

Esterification is a direct method for synthesizing 2,6-xylyl methacrylate. This typically involves the reaction of 2,6-dimethylphenol (B121312) (also known as 2,6-xylenol) with a methacrylic acid derivative, such as methacryloyl chloride or methacrylic acid itself.

When using methacryloyl chloride, the reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The use of an appropriate solvent, like tetrahydrofuran (B95107) (THF) or dichloromethane, is also common. This method is often favored for its high reactivity and good yields under relatively mild conditions. For instance, similar reactions of acyl chlorides with alcohols are known to proceed efficiently at temperatures ranging from 0°C to room temperature. researchgate.net

Alternatively, direct esterification can be performed using methacrylic acid and 2,6-dimethylphenol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires elevated temperatures and the removal of water to drive the equilibrium towards the product. nih.gov

Table 1: Typical Conditions for Esterification Synthesis of 2,6-Xylyl Methacrylate

| Reactants | Catalyst/Base | Solvent | Typical Temperature | Key Considerations |

|---|---|---|---|---|

| 2,6-Dimethylphenol & Methacryloyl Chloride | Triethylamine | Dichloromethane or THF | 0°C to Room Temperature | Neutralization of HCl byproduct is crucial. |

| 2,6-Dimethylphenol & Methacrylic Acid | Sulfuric Acid or p-Toluenesulfonic Acid | Toluene | Reflux with water removal | Equilibrium reaction; requires removal of water. |

Transesterification Pathways for Methacrylate Esters

Transesterification offers an alternative route to 2,6-xylyl methacrylate, typically by reacting a readily available alkyl methacrylate, such as methyl methacrylate (MMA), with 2,6-dimethylphenol. This process involves the exchange of the alcohol group of the ester. The reaction can be catalyzed by either acids or bases. researchgate.net

Common catalysts for transesterification include metal alkoxides, such as sodium methoxide, or organometallic compounds. justia.com The reaction is an equilibrium process, and to achieve high yields of the desired product, the lower-boiling alcohol byproduct (in the case of using MMA, methanol) is typically removed by distillation. justia.comgoogle.com The use of a polymerization inhibitor is also standard practice to prevent the unwanted polymerization of the methacrylate monomer at the elevated temperatures often required for the reaction. google.com

Table 2: General Parameters for Transesterification to Produce 2,6-Xylyl Methacrylate

| Reactants | Catalyst | Reaction Conditions | Byproduct | Key Considerations |

|---|---|---|---|---|

| Methyl Methacrylate & 2,6-Dimethylphenol | Zirconium acetylacetonate, Lithium Hydroxide | Elevated temperature with distillation | Methanol (B129727) | Removal of methanol drives the equilibrium. A polymerization inhibitor is necessary. |

Polymerization Techniques for Poly(2,6-Xylyl Methacrylate)

The conversion of the 2,6-xylyl methacrylate monomer into its polymer, poly(2,6-xylyl methacrylate), is typically achieved through radical polymerization. Conventional free-radical methods, such as bulk and emulsion polymerization, are widely applicable to methacrylate monomers. The synthesis and solution properties of poly(2,6-dimethylphenyl methacrylate) have been studied, indicating the successful polymerization of this monomer. uta.cl

Conventional Radical Polymerization Strategies

Conventional radical polymerization involves the initiation, propagation, and termination of polymer chains through the action of free radicals. The choice of polymerization technique can significantly influence the properties of the resulting polymer.

Bulk polymerization is a straightforward method where the monomer is polymerized in the absence of a solvent, with only a radical initiator added. This technique is known for producing polymers with high purity. For methacrylates, initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used. mdpi.com

The process is initiated by heating the monomer and initiator mixture, which leads to the decomposition of the initiator and the formation of free radicals. These radicals then react with monomer units to start the polymerization process. A significant challenge in bulk polymerization is the management of the heat generated during the exothermic reaction and the increase in viscosity, known as the autoacceleration or gel effect, which can broaden the molecular weight distribution of the polymer. researchgate.net

Table 3: Typical Parameters for Free Radical Bulk Polymerization of 2,6-Xylyl Methacrylate

| Component | Example | Function | Typical Conditions |

|---|---|---|---|

| Monomer | 2,6-Xylyl Methacrylate | Building block of the polymer | Undiluted |

| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) | Generates free radicals upon heating | 0.1 - 1.0 mol% relative to monomer |

| Temperature | - | Controls the rate of initiation and propagation | 60 - 80°C |

Emulsion polymerization is a technique where the polymerization is carried out in an aqueous medium with the monomer dispersed as droplets stabilized by a surfactant. A water-soluble initiator, such as potassium persulfate, is typically used. scispace.com Polymerization occurs within the micelles formed by the surfactant, leading to the formation of a stable polymer latex. calpoly.edu

This method offers excellent heat dissipation and control over the polymerization rate and molecular weight. The resulting polymer is obtained as a dispersion of fine particles in water, which can be used directly in some applications or isolated by coagulation. Emulsion polymerization is particularly suitable for producing high molecular weight polymers at a fast polymerization rate. mdpi.com The formulation for an emulsion polymerization of an acrylate (B77674) monomer typically includes the monomer, deionized water, an emulsifier (surfactant), and a water-soluble initiator. scispace.com

Table 4: Representative Formulation for Emulsion Polymerization of 2,6-Xylyl Methacrylate

| Component | Example | Function | Typical Concentration |

|---|---|---|---|

| Monomer | 2,6-Xylyl Methacrylate | Forms the polymer | 30-50 wt% of total formulation |

| Continuous Phase | Deionized Water | Dispersion medium | 50-70 wt% of total formulation |

| Emulsifier (Surfactant) | Sodium Dodecyl Sulfate (SDS) | Stabilizes monomer droplets and polymer particles | 1-3 wt% relative to monomer |

| Initiator | Potassium Persulfate (KPS) | Provides free radicals in the aqueous phase | 0.1-1 wt% relative to monomer |

Solution Polymerization

Solution polymerization is a widely utilized method for synthesizing poly(2,6-xylyl methacrylate), also known as poly(2,6-dimethylphenyl methacrylate) (PDMP). In this technique, the monomer and an initiator are dissolved in a suitable non-reactive solvent. The reaction proceeds in the homogeneous liquid phase, which allows for effective heat dissipation and control over the viscosity of the reaction medium.

Detailed research findings have demonstrated the successful synthesis of PDMP through free-radical solution polymerization. In a typical procedure, the 2,6-xylyl methacrylate monomer is dissolved in a solvent such as toluene. The polymerization is initiated by a free-radical initiator, for example, azobisisobutyronitrile (AIBN). The reaction is generally carried out under an inert atmosphere (e.g., nitrogen) at an elevated temperature, typically around 60°C, for a duration sufficient to achieve high monomer conversion, such as 24 hours. After the polymerization is complete, the resulting polymer is isolated from the solution. This is commonly achieved by precipitating the polymer in a non-solvent, like methanol, followed by filtration and drying under vacuum to obtain the purified solid polymer. uta.cl

The properties of the resulting polymer can be characterized by various techniques to determine its molecular weight and conformational parameters. Methods such as viscosity measurements, size exclusion chromatography (SEC), and osmotic pressure are employed to study the dilute solution properties of the synthesized poly(2,6-xylyl methacrylate). uta.cl From these measurements, key parameters like the Kuhn-Mark-Houwink-Sakurada (KMHS) constants can be determined, which relate the intrinsic viscosity to the molecular weight of the polymer.

Table 1: Kuhn-Mark-Houwink-Sakurada (KMHS) Parameters for Poly(2,6-dimethylphenyl methacrylate) in Various Solvents at 25°C uta.cl

| Solvent | K x 10³ (ml/g) | a |

| Tetrahydrofuran (THF) | 9.8 | 0.68 |

| Toluene | 10.5 | 0.67 |

| Chloroform | 8.5 | 0.70 |

Data derived from viscosity studies on poly(2,6-dimethylphenyl methacrylate) synthesized via solution polymerization.

Melt Polymerization

A review of scientific literature did not yield specific research findings for the synthesis of 2,6-xylyl methacrylate polymers using melt polymerization techniques.

Controlled/Living Radical Polymerization (CRP/LRP)

A review of scientific literature did not yield specific research findings for the synthesis of 2,6-xylyl methacrylate polymers using Atom Transfer Radical Polymerization (ATRP).

A review of scientific literature did not yield specific research findings for the synthesis of 2,6-xylyl methacrylate polymers using Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization.

A review of scientific literature did not yield specific research findings for the synthesis of 2,6-xylyl methacrylate polymers using Nitroxide-Mediated Polymerization (NMP).

Photoinitiated Polymerization Techniques

A review of scientific literature did not yield specific research findings for the synthesis of 2,6-xylyl methacrylate polymers using photoinitiated polymerization techniques.

Coordination Polymerization Approaches

Coordination polymerization offers a powerful method for achieving high control over the stereochemistry of polymers, leading to materials with specific tacticities (isotactic, syndiotactic, or atactic). This control is particularly important as the stereoregularity of a polymer significantly influences its physical and mechanical properties. While specific research on the coordination polymerization of 2,6-xylyl methacrylate is not extensively detailed in publicly available literature, the principles of this method, as applied to other methacrylate monomers, provide a strong framework for understanding its potential synthetic pathways.

Coordination polymerization is typically catalyzed by transition metal complexes, with Ziegler-Natta and metallocene catalysts being the most prominent examples. wikipedia.orgwikipedia.org These catalyst systems are known for their ability to produce linear, stereoregular polymers from various monomers. uomustansiriyah.edu.iqlibretexts.org The mechanism generally involves the insertion of the monomer into a metal-alkyl bond, with the stereochemistry of the incoming monomer being directed by the ligands of the catalyst and the growing polymer chain. wikipedia.orglibretexts.org

For methacrylate esters, the presence of the polar carbonyl group can complicate the polymerization process by interacting with the catalyst. However, the development of more robust catalyst systems, including certain metallocenes and late transition metal complexes, has enabled the controlled polymerization of polar monomers. wikipedia.orgresearchgate.net The bulky 2,6-dimethylphenyl group in 2,6-xylyl methacrylate would likely play a significant role in the polymerization process, influencing both the rate of polymerization and the stereochemical outcome.

Ziegler-Natta Catalysts

Traditional Ziegler-Natta catalysts, often heterogeneous systems based on titanium halides and organoaluminum compounds, are highly effective for the polymerization of nonpolar alpha-olefins. wikipedia.orgwikipedia.org Their application to polar monomers like methacrylates can be challenging due to catalyst poisoning by the carbonyl group. However, modifications to the catalyst system, such as the use of internal and external electron donors, can mitigate these issues and improve stereocontrol. researchgate.net For a bulky monomer such as 2,6-xylyl methacrylate, the steric hindrance of the xylyl group would likely influence the approach of the monomer to the catalytic center, potentially leading to a high degree of stereoregularity.

Metallocene and Post-Metallocene Catalysts

Homogeneous catalyst systems, such as metallocenes activated with a cocatalyst like methylaluminoxane (B55162) (MAO), offer better control over the active sites and are often more tolerant of functional groups than traditional Ziegler-Natta catalysts. wikipedia.orgresearchgate.net Group 4 metallocenes, in particular, have been shown to be effective in the stereospecific polymerization of methacrylates. researchgate.net The structure of the metallocene catalyst, including the ligands attached to the metal center, can be tailored to produce polymers with specific tacticities. It is plausible that such catalyst systems could be employed for the stereocontrolled polymerization of 2,6-xylyl methacrylate to yield highly isotactic or syndiotactic polymers.

Illustrative Data on Coordination Polymerization of Methacrylates

Due to the lack of specific experimental data for the coordination polymerization of 2,6-xylyl methacrylate in the reviewed literature, the following table provides illustrative data based on studies of other methacrylate monomers to demonstrate the potential outcomes of such a synthesis. The catalyst systems and resulting polymer properties are typical for the coordination polymerization of methacrylates and serve as a predictive model for 2,6-xylyl methacrylate.

| Catalyst System | Monomer | Solvent | Temperature (°C) | Tacticity | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| TiCl₄ / MgCl₂ / Triethylaluminum | Propylene | Heptane | 70 | Isotactic | >100,000 | >5 |

| rac-Et(Ind)₂ZrCl₂ / MAO | Methyl Methacrylate | Toluene | 0 | Isotactic | 50,000 - 150,000 | 1.2 - 1.8 |

| Cp₂TiCl₂ / MAO | Methyl Methacrylate | Toluene | 25 | Syndiotactic | 40,000 - 120,000 | 1.3 - 2.0 |

| Sm(C₅Me₅)₂(THF)₂ | Methyl Methacrylate | Toluene | -78 | Syndiotactic | >200,000 | 1.1 - 1.5 |

Kinetic and Mechanistic Investigations of 2,6 Xylyl Methacrylate Polymerization

Polymerization Kinetics

The kinetics of polymerization for methacrylate (B99206) monomers are complex, often characterized by distinct reaction phases and influenced by various experimental conditions.

Elucidation of Reaction Rate Profiles and Monomer Conversion

The polymerization of methacrylate monomers typically exhibits a characteristic reaction rate profile. researchgate.net Initially, the rate of polymerization increases rapidly. kpi.ua This is followed by a period of autoacceleration, also known as the gel effect or Trommsdorff-Norrish effect, where the polymerization rate significantly increases. mdpi.com This phenomenon is attributed to a decrease in the termination rate constant as the viscosity of the reaction medium increases, which hinders the diffusion of large polymer radicals. kpi.ua After reaching a maximum, the reaction rate decreases as the monomer concentration is depleted and propagation becomes diffusion-controlled at very high conversions. kpi.ua

Monomer conversion, which is the fraction of monomer that has been converted into polymer, is tracked over time to understand the reaction progress. The final monomer conversion can be influenced by factors such as the mobility of reactive chains and the glass transition temperature of the polymer being formed. mdpi.com For many methacrylate systems, the polymerization rate remains relatively constant up to about 25% conversion, after which the gel effect leads to a rapid increase in both the rate and conversion. kpi.ua

Table 1: Representative Monomer Conversion Profile for Methacrylate Polymerization This interactive table provides a hypothetical example of monomer conversion over time, illustrating the typical stages of a methacrylate polymerization, including an initial phase, autoacceleration, and a final plateau.

| Reaction Time (minutes) | Monomer Conversion (%) | Polymerization Stage |

|---|---|---|

| 10 | 15 | Initiation/Early Propagation |

| 20 | 30 | Onset of Gel Effect |

| 30 | 65 | Autoacceleration |

| 40 | 85 | Peak Rate |

| 50 | 92 | Slowdown/Plateau |

| 60 | 95 | High Conversion |

Determination of Kinetic Parameters (e.g., Rate Constants for Initiation, Propagation, Termination)

Initiation: This step involves the decomposition of an initiator to form free radicals. The rate of this process is described by the decomposition rate constant, kd. For common initiators like 2,2'-azobisisobutyronitrile (AIBN), kd values are typically in the range of 10-4 to 10-6 s-1, depending on the temperature. ump.edu.my

Termination: This step involves the annihilation of two growing polymer radicals, either by combination or disproportionation. vt.edu The termination rate constant, kt, is highly dependent on the viscosity of the medium and decreases significantly during polymerization, which is the primary cause of the gel effect. kpi.ua In the early stages of polymerization, kt values for methacrylates are typically around 107 L·mol-1·s-1. kpi.ua

Table 2: Typical Kinetic Parameters for Methacrylate Polymerization at 60°C This interactive table summarizes typical values for the key kinetic rate constants in the free-radical polymerization of a representative methacrylate monomer like methyl methacrylate.

| Kinetic Parameter | Symbol | Typical Value | Unit |

|---|---|---|---|

| Propagation Rate Constant | kp | 510 ± 100 | dm3 mol-1 s-1 |

| Termination Rate Constant | kt | (2.1 ± 0.2) x 107 | dm3 mol-1 s-1 |

| Initiator Decomposition Constant (AIBN) | kd | ~10-5 | s-1 |

Influence of Initiator Concentration and Ligand Systems

Ligand systems are particularly important in controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or anionic polymerization, where they are used to modulate the reactivity of the catalyst and control the polymer architecture. In the anionic polymerization of methyl methacrylate (MMA), the addition of ligands like 18-crown-6 (B118740) or chiral bis(oxazoline) derivatives can dramatically alter the polymerization rate and the tacticity (stereochemistry) of the resulting polymer. nih.gov For instance, 18-crown-6 can significantly accelerate the polymerization of MMA. nih.gov In photo-induced copper-mediated polymerization, switching ligands can be necessary to successfully create block copolymers from different monomer types, such as methacrylates and acrylates. rsc.org

Temperature Effects on Polymerization Progression and Efficiency

Temperature is a critical parameter in polymerization, affecting the rates of all elementary reaction steps. The rate constants for initiator decomposition (kd), propagation (kp), and termination (kt) all increase with temperature, typically following the Arrhenius equation. ump.edu.my

Table 3: Effect of Temperature on Polymerization Rate for a Representative Methacrylate System This interactive table illustrates how an increase in temperature generally leads to a higher maximum polymerization rate and a shorter time to reach that peak, based on general principles of polymerization kinetics.

| Temperature (°C) | Time to Reach Max. Rate (s) | Max. Polymerization Rate (s-1) |

|---|---|---|

| 50 | 1200 | 0.0015 |

| 60 | 850 | 0.0028 |

| 70 | 580 | 0.0045 |

| 80 | 350 | 0.0072 |

Solvent Effects on Polymerization Kinetics

The choice of solvent can have a significant impact on polymerization kinetics, even when the solvent is not directly involved in the chemical reaction. nih.gov Solvents can affect the viscosity of the reaction medium, which influences the diffusion-controlled termination reaction and the onset of the gel effect. researchgate.net

Furthermore, specific interactions between the solvent and the monomers or growing polymer chains can alter reactivity. nih.govnih.gov For functional monomers like 2-hydroxyethyl methacrylate (HEMA), solvents that can form hydrogen bonds (e.g., n-butanol, dimethylformamide) can reduce the monomer's relative reactivity compared to bulk polymerization. nih.govnih.gov Conversely, a non-polar solvent like xylene can enhance HEMA's reactivity. nih.gov While 2,6-xylyl methacrylate lacks the hydroxyl group of HEMA, the polarity of the solvent can still influence the conformation of the growing polymer chain and the solvated radical, thereby affecting the propagation and termination rate coefficients. rsc.org The polymerization kinetics are often strongly influenced by the solvency of the continuous phase. researchgate.net

Polymerization Mechanisms

The polymerization of 2,6-xylyl methacrylate, like other vinyl monomers, can proceed through several mechanisms, with free-radical polymerization being the most common. vt.edu

Free-Radical Polymerization: This is a chain reaction mechanism involving three main steps:

Initiation: The process begins with the generation of free radicals from an initiating species, typically through thermal decomposition (e.g., using AIBN or BPO) or photolysis. vt.edu These primary radicals then react with a monomer molecule to form an initiated monomer radical.

Propagation: The newly formed radical adds to the double bond of another monomer molecule. This process repeats, rapidly adding monomer units and extending the polymer chain. vt.edu

Termination: The growth of a polymer chain is stopped when two propagating radicals react with each other. This can occur through two primary pathways:

Combination (or Coupling): Two radical chains join to form a single, longer polymer chain.

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two polymer molecules, one with a saturated end and one with an unsaturated end. vt.edu For methacrylates like PMMA at 60°C, termination occurs predominantly through disproportionation. vt.edu

Other potential mechanisms, though less common for simple methacrylates without specialized initiators or conditions, include anionic, cationic, and controlled radical polymerization methods. Anionic polymerization, for example, is initiated by nucleophiles and is sensitive to impurities but can produce polymers with well-defined structures and low polydispersity. pcbiochemres.com

Radical Generation and Propagation Pathways

The polymerization of 2,6-xylyl methacrylate, like other methacrylate monomers, is commonly initiated through free-radical polymerization. This process begins with the generation of radical species from an initiator molecule. Typical initiators include azo compounds, such as azobisisobutyronitrile (AIBN), or peroxides, like benzoyl peroxide (BPO). These molecules decompose under thermal or photochemical stimulation to produce a pair of primary radicals.

Once generated, a primary radical adds across the carbon-carbon double bond of a 2,6-xylyl methacrylate monomer molecule, forming a new, monomer-centered radical. This step marks the beginning of the propagation phase. The newly formed radical species subsequently attacks another monomer molecule, and this process repeats, leading to the rapid growth of a polymer chain.

The propagation pathway is characterized by the sequential addition of monomer units to the growing radical chain end. The rate of propagation is significantly influenced by the steric hindrance presented by the bulky 2,6-xylyl substituent on the ester group. This steric bulk can impede the approach of incoming monomer molecules to the active radical center, potentially resulting in a lower propagation rate constant (k_p) compared to less hindered methacrylates like methyl methacrylate. The reaction scheme is as follows:

Initiation:

I → 2R• (Decomposition of initiator)

R• + M → RM• (Addition of radical to monomer)

Propagation:

RM• + M → RM₂•

RMₙ• + M → RMₙ₊₁•

Analysis of Chain Transfer and Termination Processes

During radical polymerization, the growth of a polymer chain can be halted by chain transfer or termination events. These processes are crucial in determining the final molecular weight of the resulting polymer.

Chain Transfer: This is a chain-breaking mechanism where the radical activity is transferred from the growing polymer chain to another molecule, such as a monomer, solvent, or a dedicated chain-transfer agent (CTA). nih.gov This transfer reaction terminates the growth of one chain while initiating the growth of a new one. nih.gov The use of effective CTAs, such as thiols, can significantly reduce the average molecular weight of the polymer. nih.gov The general mechanism is:

Pₙ• + XA → PₙX + A•

Here, Pₙ• is the growing polymer radical, and XA is the chain transfer agent. The new radical A• can then initiate a new polymer chain.

Termination: This process involves the irreversible deactivation of two growing polymer radicals, leading to the cessation of polymerization for those chains. For methacrylate polymerizations, termination can occur through two primary mechanisms:

Combination (or Coupling): Two growing polymer radicals combine to form a single, longer polymer chain.

Disproportionation: A hydrogen atom is transferred from one radical chain end to another, resulting in two separate polymer chains: one with a saturated end group and another with an unsaturated (double bond) end group.

The bulky 2,6-xylyl group on the monomer unit introduces significant steric hindrance around the radical center of the propagating chain. This steric crowding makes the direct coupling of two chain ends (combination) more difficult. Consequently, disproportionation is often the more favored termination pathway for sterically hindered methacrylates.

Control of Molecular Weight and Polydispersity in Controlled Polymerizations

Conventional free-radical polymerization provides limited control over polymer architecture, leading to high polydispersity (Đ), a measure of the broadness of the molecular weight distribution. nsf.gov To achieve well-defined polymers with predictable molecular weights and low polydispersity (Đ ≈ 1), controlled/living radical polymerization (CLRP) techniques are employed. Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly effective.

These techniques operate by establishing a dynamic equilibrium between a small number of active, propagating radicals and a large majority of dormant species. This minimizes the concentration of active radicals at any given time, thereby drastically reducing the probability of irreversible termination reactions.

In RAFT polymerization, for example, a RAFT agent (a thiocarbonylthio compound) is used to mediate the polymerization. The growing polymer radical reversibly adds to the RAFT agent, creating a dormant species. This dormant species can then fragment to release a new radical, allowing for the controlled growth of polymer chains. The theoretical number-average molecular weight (Mₙ) can be predicted based on the initial ratio of monomer to RAFT agent and the monomer conversion.

Table 1: Theoretical Molecular Weight Control in RAFT Polymerization of 2,6-Xylyl Methacrylate

| Target DPₙ | [Monomer]₀ (M) | [RAFT Agent]₀ (mM) | [Initiator]₀ (mM) | Theoretical Mₙ at 100% Conversion ( g/mol ) | Expected Đ |

| 50 | 2.0 | 40 | 4.0 | 9,512 | < 1.2 |

| 100 | 2.0 | 20 | 2.0 | 19,024 | < 1.2 |

| 200 | 2.0 | 10 | 1.0 | 38,048 | < 1.2 |

Note: The molecular weight of 2,6-xylyl methacrylate is 190.24 g/mol . Data is illustrative of the control offered by RAFT polymerization.

By carefully selecting the type and concentration of the initiator and mediating agent, it is possible to synthesize poly(2,6-xylyl methacrylate) with precise control over its molecular weight and a narrow molecular weight distribution. nih.govosti.gov

Investigation of Polymerization-Induced Phase Separation Phenomena

Polymerization-induced phase separation (PIPS) is a process where a reaction mixture that is initially a homogeneous solution separates into distinct phases as the polymerization proceeds. researchgate.net This phenomenon occurs because the thermodynamic properties of the mixture change with the conversion of monomer into polymer. The newly formed polymer may have limited solubility in the remaining monomer or in the solvent, leading to the formation of polymer-rich and polymer-lean phases. researchgate.netresearchgate.net

In the case of 2,6-xylyl methacrylate polymerization, PIPS can be intentionally induced to create materials with controlled morphologies, such as porous polymer monoliths or polymer networks with distinct domains. uiowa.edu The process can be initiated in a solution containing the monomer, an initiator, and a porogen (a solvent in which the monomer is soluble but the resulting polymer is not).

As the polymerization starts, the poly(2,6-xylyl methacrylate) chains grow in length. Once they reach a critical molecular weight and concentration, the system phase-separates. The morphology of the final material is determined by the interplay between the polymerization kinetics and the phase separation kinetics. nsf.gov Factors that can be adjusted to control the final structure include:

Initial monomer concentration

Type and amount of porogenic solvent

Polymerization temperature uiowa.edu

Initiator concentration

For instance, rapid polymerization may lead to a finely structured, porous material as the polymer network vitrifies quickly, trapping the phase-separated morphology. uiowa.edu Conversely, slower polymerization allows for more extensive coarsening of the phase-separated domains before the structure is locked in place. The PIPS technique is a versatile method for creating structured polymeric materials from 2,6-xylyl methacrylate. nsf.gov

Copolymerization Studies Involving 2,6 Xylyl Methacrylate

Synthesis of Block and Graft Copolymers Incorporating 2,6-Xylyl Methacrylate (B99206) Units

The synthesis of block and graft copolymers containing 2,6-xylyl methacrylate (XMA) units allows for the creation of macromolecules with tailored architectures and properties. By combining segments of poly(2,6-xylyl methacrylate) (PXMA) with other polymer blocks, materials with unique thermal, mechanical, and solution behaviors can be engineered. Controlled polymerization techniques are instrumental in achieving well-defined block and graft structures.

Living anionic polymerization and controlled radical polymerization (CRP) methods, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, are powerful tools for synthesizing these complex polymeric structures. These methods allow for the sequential addition of different monomers to create block copolymers or the growth of polymer chains from a backbone to form graft copolymers.

For the synthesis of block copolymers, a common strategy involves the initial polymerization of one monomer to create a macroinitiator. This macroinitiator is then used to initiate the polymerization of a second monomer, resulting in the formation of a diblock copolymer. This process can be extended to create triblock or multiblock copolymers.

Graft copolymers are typically synthesized via three main approaches: "grafting-from," "grafting-through," and "grafting-to." In the "grafting-from" method, a polymer backbone with initiating sites is used to initiate the polymerization of a second monomer, leading to the growth of grafted chains. The "grafting-through" approach involves the copolymerization of a macromonomer with another monomer. The "grafting-to" method consists of attaching pre-synthesized polymer chains to a polymer backbone with reactive functional groups.

While specific studies detailing the synthesis of block and graft copolymers exclusively with 2,6-xylyl methacrylate are not extensively documented in the provided search results, the principles of controlled polymerization techniques can be applied to predict their synthesis. Hypothetical examples of such syntheses are presented in the following tables to illustrate the expected experimental parameters and outcomes.

Table 1: Illustrative Examples of Block Copolymer Synthesis Incorporating 2,6-Xylyl Methacrylate via ATRP

| Entry | First Block | Second Block | Initiator/Catalyst System | Mn ( g/mol ) | PDI |

| 1 | Poly(styrene) | Poly(2,6-xylyl methacrylate) | Ethyl α-bromoisobutyrate / CuBr/PMDETA | 25,000 | 1.15 |

| 2 | Poly(methyl methacrylate) | Poly(2,6-xylyl methacrylate) | Ethyl α-bromoisobutyrate / CuBr/PMDETA | 30,000 | 1.20 |

| 3 | Poly(n-butyl acrylate) | Poly(2,6-xylyl methacrylate) | Ethyl α-bromoisobutyrate / CuBr/PMDETA | 28,000 | 1.18 |

This table presents hypothetical data for illustrative purposes.

Table 2: Illustrative Examples of Graft Copolymer Synthesis Incorporating 2,6-Xylyl Methacrylate via RAFT Polymerization

| Entry | Backbone Polymer | Grafted Polymer | RAFT Agent | Mn ( g/mol ) | PDI |

| 1 | Poly(styrene-co-chloromethylstyrene) | Poly(2,6-xylyl methacrylate) | CPADB | 45,000 | 1.25 |

| 2 | Poly(2-hydroxyethyl methacrylate) | Poly(2,6-xylyl methacrylate) | CPADB | 50,000 | 1.30 |

| 3 | Poly(glycidyl methacrylate) | Poly(2,6-xylyl methacrylate) | CPADB | 48,000 | 1.28 |

This table presents hypothetical data for illustrative purposes.

Theoretical and Computational Chemistry of 2,6 Xylyl Methacrylate Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of the 2,6-xylyl methacrylate (B99206) monomer. nih.gov These methods provide a foundational understanding of the molecule's reactivity and conformational preferences.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. acs.orgirjweb.com

A large HOMO-LUMO gap generally indicates high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more polarizable and prone to chemical reactions. nih.govresearchgate.net For 2,6-xylyl methacrylate, the electronic structure is influenced by both the electron-withdrawing methacrylate group and the electron-donating dimethyl-substituted phenyl ring.

| Parameter | Definition | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. irjweb.com |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |

| Absolute Electronegativity (χ) | (IP + EA) / 2 | Measures the power of an atom/group to attract electrons. irjweb.com |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. irjweb.com |

For 2,6-xylyl methacrylate, two key rotational barriers are of interest:

Rotation around the Cα-C(backbone) bond: This rotation influences the tacticity of the polymer chain (isotactic, syndiotactic, or atactic). The steric repulsion between the bulky side group and the growing polymer chain end affects the preferred orientation of the incoming monomer.

Rotation around the O-C(phenyl) bond: This rotation determines the orientation of the planar xylyl group relative to the polymer backbone, affecting chain packing and local mobility.

Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. The resulting energy profile reveals the low-energy stable conformers and the transition state energies (energy barriers) between them. It is expected that the energy barriers for rotation in 2,6-xylyl methacrylate would be significantly higher than in less sterically hindered methacrylates like methyl methacrylate, leading to a more rigid polymer chain with a higher glass transition temperature.

Molecular Dynamics Simulations of Polymer Architectures

Molecular Dynamics (MD) simulations are a powerful tool for investigating the structure and dynamics of polymer systems at an atomistic level. researchgate.net These simulations model the time-dependent behavior of a molecular system, providing insights into polymer chain architecture, packing, and mobility that are often difficult to obtain experimentally. rsc.orgyoutube.com

For poly(2,6-xylyl methacrylate), all-atom MD simulations can be used to model the amorphous melt or glassy state. This involves constructing a simulation box containing multiple polymer chains with a defined degree of polymerization. The interactions between atoms are described by a force field (e.g., OPLS-AA or COMPASS). The system is then equilibrated to a target temperature and pressure, after which production runs are performed to collect data on various structural and dynamic properties.

Key architectural insights from MD simulations include:

Chain Conformation: The size and shape of individual polymer chains can be quantified by the radius of gyration (Rg).

Local Structure: The arrangement of neighboring chains and side groups is analyzed using radial distribution functions (RDFs), which reveal characteristic packing distances. rsc.org For instance, simulations can show the packing features of the benzene (B151609) rings within the polymer matrix. rsc.org

Polymer Mobility: The movement of polymer segments and entire chains is assessed through the mean squared displacement (MSD), which provides information on the diffusion and local dynamics of the polymer. rsc.org

Influence of Architecture: MD simulations can systematically study how polymer architecture (e.g., linear, branched, or star-shaped) affects properties. nih.gov For example, studies on other polymethacrylates have shown that increasing the number of arms in a star-shaped polymer can decrease cytotoxicity at a given molecular weight, a property relevant for biomedical applications. nih.gov

| Property | Simulation Metric | Insight Provided |

|---|---|---|

| Chain Dimensions | Radius of Gyration (Rg) | Overall size and compactness of a single polymer chain. rsc.org |

| Local Packing | Radial Distribution Function (RDF) | Probabilistic distribution of finding atoms/groups at a certain distance, revealing local order. rsc.org |

| Chain Dynamics | Mean Squared Displacement (MSD) | Measures the average distance a chain or segment travels over time, related to diffusion and mobility. rsc.org |

| Phase Behavior (Blends) | Interaction Energies, RDFs | Determines miscibility or phase separation in polymer blends. rsc.org |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR studies establish mathematical relationships between the chemical structure of a molecule and its macroscopic properties or biological activity. These models are invaluable for materials design, allowing for the prediction of properties for novel polymers without the need for synthesis and experimental testing.

A key property for amorphous polymers like poly(2,6-xylyl methacrylate) is the glass transition temperature (Tg), which marks the transition from a hard, glassy state to a soft, rubbery state. mit.eduyoutube.com QSPR models have been successfully developed to predict the Tg of polymethacrylates with high accuracy, including those with bulky side groups. acs.org

One such approach is the Energy, Volume, Mass (EVM) model. acs.org In this method:

The monomer repeat unit (e.g., 2,6-xylyl methacrylate) is computationally modeled, and its geometry is optimized using molecular mechanics.

Structural descriptors are calculated, such as the conformational energy, the mass of the repeat unit, and a measure of the surrounding volume. acs.org

A regression analysis is performed to build an equation that correlates these descriptors with experimentally measured Tg values for a series of related polymers.

The resulting QSPR equation can then be used to predict the Tg for new polymer structures. For poly(2,6-xylyl methacrylate), the bulky and rigid xylyl group is expected to significantly increase the predicted Tg compared to polymers with smaller, more flexible side chains. Such models demonstrate that Tg is related not just to intermolecular forces but also to the conformational energy landscape of the polymer segment. acs.org

Mechanistic Modeling and Simulation of Polymerization Processes

Mechanistic modeling aims to simulate the kinetics of a polymerization reaction by considering all the elementary reaction steps involved. This is particularly important for controlled/living radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP), which allow for the synthesis of well-defined polymers. cmu.educmu.edu

The kinetics of the ATRP of methacrylates can be complex, but they are fundamentally controlled by the equilibrium between active (propagating) radical species and dormant (halide-capped) species, catalyzed by a transition metal complex (e.g., CuBr). acs.org A kinetic model for the ATRP of 2,6-xylyl methacrylate would consist of a series of differential equations describing the rate of change of each species: monomer, initiator, active chains, dormant chains, and catalyst in its different oxidation states.

Key features that can be simulated include:

Monomer Conversion vs. Time: Predicting how quickly the monomer is consumed under different conditions (e.g., temperature, concentrations of initiator and catalyst). acs.org

Molecular Weight Evolution: In a controlled polymerization, the number-average molecular weight (Mn) should increase linearly with monomer conversion, as all chains grow simultaneously. cmu.edu

Polydispersity Index (PDI): Modeling the distribution of chain lengths. A successful controlled polymerization yields a narrow distribution, with PDI values typically below 1.5. cmu.edu

Simulations of ATRP for other methacrylates, like n-butyl methacrylate, show these characteristic kinetic profiles. cmu.eduacs.org For 2,6-xylyl methacrylate, the bulky side group would be expected to decrease the propagation rate constant (kp) due to steric hindrance, an effect that can be incorporated into the mechanistic model to predict its specific polymerization behavior.

Future Research Directions and Emerging Trends in 2,6 Xylyl Methacrylate Chemistry

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of 2,6-xylyl methacrylate (B99206) and its subsequent polymerization are central to harnessing its potential. While conventional free-radical polymerization can be employed, the steric hindrance imposed by the 2,6-dimethylphenyl group significantly influences polymerization kinetics and polymer properties. Future research is increasingly focused on more controlled and efficient synthetic strategies.

Key areas of exploration include:

Controlled/Living Radical Polymerization (C/LRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are crucial for synthesizing well-defined poly(2,6-xylyl methacrylate) with controlled molecular weights, narrow molecular weight distributions, and complex architectures. Understanding the impact of the bulky xylyl group on the equilibrium between active and dormant species in these systems is a critical research avenue.

Advanced Catalytic Systems: The development of novel catalysts is paramount for improving the efficiency and selectivity of both the monomer synthesis and its polymerization. For the synthesis of methacrylate monomers in general, research has focused on environmentally benign routes to replace traditional methods like the acetone (B3395972) cyanohydrin (ACH) process. researchgate.netsci-hub.sersc.org Future work will likely involve designing catalysts that can accommodate the sterically demanding 2,6-xylenol precursor for direct esterification or transesterification reactions. For polymerization, research into catalysts that can overcome the steric hindrance of the monomer to achieve high conversion and stereocontrol is a significant trend.

A comparative look at general methacrylate synthesis methods highlights the need for specialized systems for sterically hindered monomers.

| Synthesis Method | Feedstocks | Catalyst Examples | Key Challenges |

| Acetone Cyanohydrin (ACH) Process | Acetone, Hydrogen Cyanide | - | Use of highly toxic intermediates. researchgate.netsci-hub.se |

| Isobutylene Oxidation | Isobutylene, Methanol (B129727) | Palladium-based, Heteropolycompounds | Multi-step process, reliance on rare metals. researchgate.netrsc.org |

| Ethylene Carbonylation | Ethylene, Carbon Monoxide, Methanol | Homogeneous Iodine-promoted Mo(CO)6 | High pressure and temperature conditions. researchgate.net |

| Direct Esterification | Methacrylic Acid, 2,6-Xylenol | Acid catalysts | Steric hindrance of 2,6-xylenol can limit efficiency. |

Development of Advanced In-Situ Characterization Methodologies

To fully understand and control the polymerization of 2,6-xylyl methacrylate, real-time monitoring of the reaction is essential. Advanced in-situ characterization techniques provide invaluable insights into polymerization kinetics, monomer conversion, and the evolution of polymer microstructure.

Future developments in this area are expected to include:

Spectroscopic Techniques: The application of in-situ Raman and NMR spectroscopy allows for the continuous monitoring of the disappearance of the monomer's vinyl bond and the formation of the polymer backbone. researchgate.net For instance, Raman microscopy can track the breaking of the C=C bond, offering a direct measure of polymerization kinetics. researchgate.net

Mechanistic Probes: The use of techniques to monitor polymer mechanochemistry can provide insights into how mechanical forces, which can be significant in bulk polymerization, affect the polymer chains. frontiersin.orgnih.gov While much of this work has been on other polymers like poly(methyl methacrylate), the principles are applicable to understanding the behavior of poly(2,6-xylyl methacrylate) under stress. nih.gov

Calorimetry and Rheology: In-situ monitoring of heat flow and changes in viscosity can provide macroscopic data on the polymerization process, which can be correlated with spectroscopic data for a comprehensive understanding.

These in-situ methods are critical for optimizing reaction conditions to achieve desired polymer properties and for scaling up production from the laboratory to an industrial setting. frontiersin.org

Computational Design and Predictive Modeling of Polymer Properties

Computational modeling and machine learning are becoming indispensable tools in materials science, enabling the prediction of polymer properties from their molecular structure and accelerating the discovery of new materials. nih.gov This in silico approach is particularly valuable for a specialized monomer like 2,6-xylyl methacrylate.

Emerging trends in this field include:

Molecular Dynamics (MD) Simulations: MD simulations can be used to predict the bulk and surface properties of poly(2,6-xylyl methacrylate). nih.gov Such simulations can provide insights into chain conformation, glass transition temperature (Tg), and mechanical properties, guiding the design of polymers for specific applications.

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models establish mathematical relationships between the chemical structure of a monomer and the physical properties of its corresponding polymer. conicet.gov.ar These models can predict properties like Tg, which is expected to be high for poly(2,6-xylyl methacrylate) due to the rigidity of the xylyl group. Research on the solution properties of poly(2,6-dimethylphenyl methacrylate) has already provided valuable experimental data, such as the Kuhn-Mark-Houwink-Sakurada (KMHS) parameters, which can be used to validate and refine computational models. uta.cl

Machine Learning: Machine learning algorithms can be trained on existing data from polymethacrylate (B1205211) libraries to predict the properties of new polymers, including those based on 2,6-xylyl methacrylate. nih.govresearchgate.net This can significantly reduce the experimental effort required to screen for polymers with desired characteristics.

The following table presents key parameters from a study on poly(2,6-dimethylphenyl methacrylate), which can serve as a basis for computational modeling.

| Parameter | Value | Solvent/Conditions | Reference |

| Characteristic Ratio (C∞) | 12.3 | Theta conditions | uta.cl |

| Rigidity Factor (σ) | 2.48 | Theta conditions | uta.cl |

Discovery of New Copolymer Systems and Complex Architectures

The incorporation of 2,6-xylyl methacrylate into copolymers and complex polymer architectures is a promising strategy for creating materials with a unique combination of properties. The bulky xylyl group can impart thermal stability, while a comonomer can introduce other functionalities.

Future research will likely focus on:

Block Copolymers: The synthesis of block copolymers containing a poly(2,6-xylyl methacrylate) segment is an area of significant interest. cmu.edunih.govrsc.org For example, an amphiphilic block copolymer could be created by combining a hydrophobic poly(2,6-xylyl methacrylate) block with a hydrophilic block, leading to materials with self-assembly properties.

Branched and Star Polymers: The introduction of branching into poly(2,6-xylyl methacrylate) can significantly alter its rheological and mechanical properties. researchgate.netlboro.ac.uk This can be achieved by copolymerizing 2,6-xylyl methacrylate with a divinyl monomer or by using multifunctional initiators. researchgate.netgoogle.com

Graft Copolymers: Grafting poly(2,6-xylyl methacrylate) chains onto a different polymer backbone is another approach to combine desirable properties. This can lead to materials with improved impact strength or compatibility in blends.

The creation of these complex architectures relies heavily on the controlled polymerization techniques discussed in section 8.1.

Expansion into Emerging Functional Material Applications

The unique properties of poly(2,6-xylyl methacrylate), particularly its expected high glass transition temperature and thermal stability, make it a candidate for a range of advanced applications.

Emerging areas of application include:

High-Performance Coatings: The rigidity and potential durability of poly(2,6-xylyl methacrylate) make it attractive for use in high-performance coatings that require scratch resistance and thermal stability. google.comnih.gov

Dental and Biomedical Materials: Methacrylate-based polymers are widely used in dentistry. nih.govnih.gov The properties of poly(2,6-xylyl methacrylate) could be advantageous in applications such as dental composites or prosthetics where high strength and stability are required.

Advanced Composites: As a component in polymer composites, poly(2,6-xylyl methacrylate) could serve as a high-performance matrix material, enhancing the thermal and mechanical properties of the composite.

Optoelectronic Materials: While not a primary application area to date, the aromatic nature of the xylyl group suggests that with appropriate functionalization, polymers of 2,6-xylyl methacrylate could be explored for applications in optoelectronics where a high refractive index and thermal stability are needed.

The progression of research in the aforementioned areas will undoubtedly unlock new and innovative applications for this unique methacrylate monomer.

Q & A

Q. What are the optimal synthesis routes for 2,6-Xylyl methacrylate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves esterification of methacrylic acid with 2,6-dimethylphenol, using acid catalysts (e.g., sulfuric acid) or enzymatic methods under controlled conditions. Purification via fractional distillation or column chromatography is critical to remove unreacted monomers and byproducts. Purity can be confirmed using gas chromatography (GC) with flame ionization detection (FID) and nuclear magnetic resonance (NMR) spectroscopy to verify the absence of residual solvents or side products .

Q. Which characterization techniques are essential for confirming the structure of 2,6-Xylyl methacrylate?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can identify the methacrylate backbone and aromatic substituents. For example, the carbonyl (C=O) signal appears at ~175–177 ppm in ¹³C NMR, while aromatic protons resonate at 6.8–7.2 ppm .

- FTIR : Peaks at ~1630–1680 cm⁻¹ (C=C stretching) and ~1720 cm⁻¹ (ester C=O) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling 2,6-Xylyl methacrylate in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ensure ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Storage : Keep monomers in amber glass bottles under inert gas (e.g., nitrogen) at 4°C to prevent premature polymerization.

- Waste disposal : Follow institutional guidelines for methacrylate waste, as improper disposal can lead to environmental contamination .

Advanced Research Questions

Q. How does steric hindrance from the 2,6-xylyl group influence polymerization kinetics and copolymer design?

- Methodological Answer : The bulky 2,6-dimethylphenyl group reduces polymerization rates due to steric and electronic effects. Controlled radical polymerization techniques (e.g., RAFT or ATRP) are preferred over conventional free-radical methods to achieve narrow polydispersity. Kinetic studies using real-time NMR or in situ FTIR can monitor monomer conversion and chain propagation efficiency. Copolymers with flexible co-monomers (e.g., methyl methacrylate) can balance rigidity and processability .

Q. What strategies mitigate oxygen inhibition in radical polymerization of 2,6-Xylyl methacrylate?

- Methodological Answer :

- Inert atmosphere : Use Schlenk lines or gloveboxes to exclude oxygen.

- Redox initiators : Pair persulfate initiators with reducing agents (e.g., ascorbic acid) to lower activation energy.

- Additives : Introduce sacrificial monomers (e.g., styrene) or oxygen scavengers (e.g., TEMPO) to quench inhibitory peroxides.

- Kinetic analysis : Compare polymerization rates under air vs. nitrogen using dilatometry or gravimetry .

Q. How can conflicting DSC data on the thermal stability of 2,6-Xylyl methacrylate-based polymers be resolved?

- Methodological Answer : Conflicting results often arise from variations in:

- Heating rates : Use standardized rates (e.g., 10°C/min) to ensure reproducibility.

- Sample preparation : Ensure consistent drying (e.g., vacuum drying at 40°C for 24 hours) to remove residual solvents.

- Atmosphere : Perform DSC under nitrogen to avoid oxidative degradation.

- Statistical validation : Apply ANOVA to compare multiple datasets and identify outliers .

Q. What computational methods predict the structure-property relationships of 2,6-Xylyl methacrylate copolymers?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate glass transition temperatures (Tg) by modeling chain mobility and steric interactions.

- Density Functional Theory (DFT) : Calculate electron density distributions to predict reactivity in copolymerization.

- Machine Learning : Train models on existing datasets (e.g., monomer reactivity ratios, Tg values) to forecast new copolymer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.